molecular formula C13H12F3N5OS B13717525 6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13717525
M. Wt: 343.33 g/mol
InChI Key: YOIWWFKEDTVQLM-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-methoxyphenyl thiosemicarbazone. This intermediate is then reacted with 4-(trifluoromethyl)pyrimidine-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. Molecular docking studies have shown favorable interactions with proteins such as ATF4 and NF-kB, suggesting its potential role in neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyrimidine-2-amine: A precursor in the synthesis of the target compound.

    4-Methoxyphenyl thiosemicarbazone: An intermediate in the synthetic route.

    Trifluoromethyl-containing polysubstituted pyrimidines:

Uniqueness

6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiosemicarbazido group contributes to its reactivity and potential as a pharmacophore.

Properties

Molecular Formula

C13H12F3N5OS

Molecular Weight

343.33 g/mol

IUPAC Name

[[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea

InChI

InChI=1S/C13H12F3N5OS/c1-22-8-4-2-7(3-5-8)9-6-10(13(14,15)16)19-12(18-9)21-20-11(17)23/h2-6H,1H3,(H3,17,20,23)(H,18,19,21)

InChI Key

YOIWWFKEDTVQLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F

Origin of Product

United States

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